1,2-Diphenylethanedione monoxime

Description

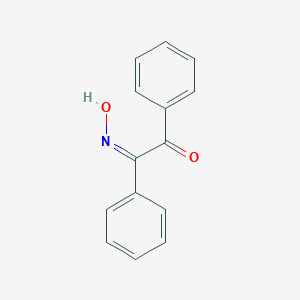

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-hydroxyimino-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H/b15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBYFEGTUWWPTR-SQFISAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14090-77-8 | |

| Record name | Benzil, monoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Synthesis of 1,2-Diphenylethanedione Monoxime from Benzil: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 1,2-diphenylethanedione monoxime, also known as α-benzil monoxime, from benzil. The primary method detailed is the condensation reaction of benzil with hydroxylamine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis of this compound from benzil. These values are compiled from various established methodologies.

| Parameter | Value | Notes |

| Reactants | Benzil, Hydroxylamine Hydrochloride | |

| Reagents | Ethanol, Sodium Hydroxide | |

| Reaction Temperature | Maintained at or below 0°C, ideally around -5°C[1] | Crucial for selective formation of the α-oxime |

| Reaction Time | Approximately 1.25 hours for the initial reaction[1] | |

| Product Melting Point | 137-140°C[1][2] | A key indicator of product purity |

| Appearance | White, leaf-shaped crystals with a metallic gloss[2] | |

| Solubility | Readily soluble in alcohol, ether, chloroform, and acetic acid[2] | Sparingly soluble in water and benzene[2] |

Reaction and Workflow

The synthesis of this compound from benzil proceeds via a condensation reaction. Benzil, a diketone, reacts with hydroxylamine to form the corresponding monoxime. The reaction is typically carried out in an alkaline medium to liberate the free hydroxylamine from its hydrochloride salt.[3] The use of low temperatures during the addition of the base is critical to favor the formation of the desired α-isomer.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of α-benzil monoxime, adapted from established procedures.[1]

Materials and Equipment:

-

Benzil (pure)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Mechanical stirrer

-

Sintered glass filter

-

Beakers and flasks

-

Ice-salt bath

Procedure:

-

Preparation of Reactant Mixture: In a flask equipped with a mechanical stirrer, grind pure benzil into a fine paste with a small amount of ethanol. To this paste, add one equivalent of hydroxylamine hydrochloride dissolved in a minimal amount of concentrated aqueous solution.

-

Cooling: Place the reaction flask in an ice-salt bath to cool the mixture to approximately -5°C. Efficient cooling is crucial for the success of this synthesis.

-

Addition of Base: Prepare a 20% aqueous solution of sodium hydroxide. Add this solution dropwise to the cooled and rapidly stirred reaction mixture. It is imperative that the temperature of the reaction mixture does not exceed 0°C during this addition. Continue the addition until three equivalents of NaOH have been added.

-

Reaction: Allow the mixture to stir for approximately 1.25 hours, maintaining the low temperature.

-

Isolation of Crude Product: After the reaction period, dilute the mixture with water. A small amount of unreacted benzil may precipitate. Remove this by filtration through a sintered glass filter.

-

Precipitation: Transfer the clear filtrate to a separate beaker and acidify it with concentrated hydrochloric acid. The acidification will cause the α-benzil monoxime to precipitate out of the solution.

-

Purification: Collect the crude product by filtration. The purity of the α-benzil monoxime can be significantly improved by recrystallization. A suitable solvent system for recrystallization is an ethanol-water mixture.[4]

-

Drying and Characterization: Dry the purified crystals. The final product should be characterized by determining its melting point, which is expected to be in the range of 137-140°C.[1][2]

References

An In-Depth Technical Guide to 1,2-Diphenylethanedione Monoxime (CAS: 14090-77-8): Properties, Synthesis, and Derivatives with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-diphenylethanedione monoxime (CAS: 14090-77-8), also known as α-benzil monoxime. It details the compound's physicochemical properties, spectroscopic data, and a step-by-step synthesis protocol. While the core molecule primarily serves as a versatile synthetic intermediate, this guide places a special emphasis on its derivatives, particularly thiocarbohydrazones, which have demonstrated significant potential as antimicrobial and anticancer agents. The putative mechanisms of action for these derivatives, including the induction of apoptosis in cancer cells and the inhibition of key bacterial enzymes, are discussed. This document aims to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a well-established organic compound that features both a ketone and an oxime functional group.[1] This unique structure makes it a valuable precursor for the synthesis of more complex molecules, including a variety of heterocyclic compounds.[1] Its parent compound, benzil, is a known building block in organic chemistry, notably utilized in the benzilic acid rearrangement.[1] The monoxime derivative maintains this reactivity while introducing the versatile chemistry of the oxime moiety. While the direct biological activity of this compound is not extensively documented, its derivatives have emerged as promising candidates in the development of new therapeutic agents.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. Spectroscopic data, crucial for the identification and characterization of the compound, are detailed in Tables 2, 3, and 4.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14090-77-8 |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | (2Z)-2-(hydroxyimino)-1,2-diphenylethan-1-one |

| Synonyms | α-Benzil monoxime, Benzil monoxime |

| Appearance | White leaf-shaped crystals with a metallic gloss |

| Melting Point | 137-138 °C |

| Solubility | Easily soluble in alcohol, ether, chloroform, and acetic acid; slightly soluble in water, benzene, and crude oil. |

| Decomposition Temperature | 200 °C |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Oxime) | Stretching | 3200 - 3600 (broad) |

| C=O (Carbonyl) | Stretching | 1650 - 1700 (strong) |

| C=N (Oxime) | Stretching | 1620 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-O (Oxime) | Stretching | 900 - 960 |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.2-7.9 | Multiplet | Aromatic protons |

| ¹H | 9.5-10.5 | Singlet (broad) | Oxime OH |

| ¹³C | 127-135 | Multiple peaks | Aromatic carbons |

| ¹³C | ~150 | Singlet | C=N (Oxime) |

| ¹³C | ~195 | Singlet | C=O (Carbonyl) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion | Formula |

| 225 | [M]⁺ | [C₁₄H₁₁NO₂]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of α-benzil monoxime from benzil and hydroxylamine hydrochloride.[2][3]

Materials:

-

Benzil (21g, 0.1 mol)

-

Hydroxylamine hydrochloride (6.9g, 0.1 mol)

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

In a beaker, create a thin paste of benzil (21g) with a small amount of ethanol.

-

Prepare a concentrated aqueous solution of hydroxylamine hydrochloride (6.9g).

-

Prepare a concentrated aqueous solution of sodium hydroxide.

-

Add the hydroxylamine hydrochloride solution to the benzil paste and stir.

-

Slowly add the sodium hydroxide solution to the mixture with continuous stirring. The reaction is exothermic and the product will begin to precipitate.

-

After the initial reaction subsides, allow the mixture to stand for 30-60 minutes to complete the precipitation.

-

Filter the crude product and wash thoroughly with cold water to remove any inorganic salts.

-

Recrystallize the crude product from ethanol to obtain pure α-benzil monoxime.

-

Dry the purified crystals and determine the melting point (expected: 137-138 °C).

Synthesis of α-Benzil Monoxime Thiocarbohydrazide Derivatives

This protocol outlines a general procedure for the synthesis of thiocarbohydrazide derivatives of α-benzil monoxime, which have shown biological activity.[4][5]

Materials:

-

α-Benzil monoxime (0.10 mol)

-

Thiocarbohydrazide (0.11 mol)

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

In a 500 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-benzil monoxime (0.10 mol) in 100 mL of ethanol.

-

Stir the solution at 60°C and add 3 mL of concentrated HCl.

-

In a separate beaker, dissolve thiocarbohydrazide (0.11 mol) in 150 mL of water.

-

Add the thiocarbohydrazide solution dropwise to the α-benzil monoxime solution over a period of 45 minutes.

-

After the addition is complete, reflux the reaction mixture at 90°C for 24 hours.

-

After reflux, recover the ethanol from the reaction mixture by distillation.

-

Allow the remaining solution to cool to room temperature. The product will precipitate.

-

Separate the precipitate by filtration.

-

Wash the crude product with cold methanol and dry.

-

Purify the product by dissolving it in methanol at 60°C and allowing it to cool to room temperature for recrystallization.

-

Filter the purified light-yellow crystals, wash with cold methanol, and dry under vacuum.

Biological Activities of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those incorporating a thiocarbohydrazide moiety, have demonstrated significant biological activities.

Anticancer Activity

Several novel α-benzil monoxime thiocarbohydrazide derivatives have been synthesized and evaluated for their in vitro cytostatic activity against a panel of NCI 60 cancer cell lines.[2][5] A number of these compounds have shown promising anticancer activity across various cancer types, including colon, CNS, melanoma, and breast cancers.[5] For instance, certain derivatives displayed notable antiproliferative effects against leukemia and breast cancer cell lines.[5] In some cases, these derivatives have exhibited superior potency when compared to the established drug sunitinib.[5]

The likely mechanism of action for the anticancer activity of these derivatives is the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.

Antimicrobial Activity

Derivatives of α-benzil monoxime thiocarbohydrazide have also been screened for their antibacterial and antifungal activities.[5] Several of these compounds have shown noteworthy activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5] For example, some derivatives exhibited significant growth inhibition against Acinetobacter baumannii, Escherichia coli, and Candida albicans.[5] Importantly, some of the active compounds displayed negligible cytotoxicity towards human embryonic kidney cells and red blood cells, indicating a promising safety profile.[5]

A common mechanism of action for antibacterial agents is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair. By inhibiting this enzyme, the drugs can effectively halt bacterial proliferation. Another key target is the bacterial cell wall, a structure essential for bacterial survival that is absent in eukaryotes. Inhibition of peptidoglycan synthesis, a key component of the cell wall, leads to cell lysis and death.

References

- 1. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]

- 3. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis - Wikipedia [en.wikipedia.org]

- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the E/Z Isomerism of 1,2-Diphenylethanedione Monoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the E/Z isomerism of 1,2-diphenylethanedione monoxime, a molecule of significant interest in synthetic and medicinal chemistry. This document details the synthesis, separation, and characterization of its geometric isomers, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Introduction to this compound

This compound, commonly known as benzil monoxime, is an α-keto-oxime that exhibits geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). This isomerism gives rise to two distinct stereoisomers: the E (entgegen) and Z (zusammen) isomers. The arrangement of the hydroxyl group (-OH) of the oxime relative to the benzoyl group determines the configuration. These isomers, historically referred to as α- and β-benzilmonoxime, possess distinct physical and spectroscopic properties. The selective synthesis and characterization of these isomers are crucial for applications in areas such as coordination chemistry, materials science, and as intermediates in the synthesis of nitrogen-containing heterocyclic compounds.

Physicochemical and Spectroscopic Data of E/Z Isomers

The distinct spatial arrangement of the functional groups in the E and Z isomers of this compound leads to measurable differences in their physical and spectroscopic properties. The following tables summarize the key quantitative data for each isomer.

Table 1: Physicochemical Properties of this compound Isomers

| Property | E-Isomer (α-form) | Z-Isomer (β-form) | Reference(s) |

| Melting Point (°C) | 140 | 112 | [1] |

| pKa | 8.80 | 10.0 | [2] |

Note: Some sources report a melting point of 137-138°C for the α-oxime.[1] The melting point of the β-oxime can be lower (e.g., 62-63°C) when crystallized with benzene of solvation.[3]

Table 2: Spectroscopic Data for E-1,2-Diphenylethanedione Monoxime

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| Infrared (IR) | ν(O-H): 3397 cm⁻¹ν(C=O): 1733.3 cm⁻¹ν(C=N): 1646.7 cm⁻¹ | [2] |

Table 3: Crystallographic Data for E-1,2-Diphenylethanedione Monoxime

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

| O=C-C=N Torsion Angle | 170.2(2)° (transoid conformation) | [2] |

| Dihedral Angle (Phenyl Rings) | 78.6(1)° | [2] |

| Hydrogen Bond (O-H···O) | 2.708 Å | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and separation of the E and Z isomers of this compound.

Synthesis of 1,2-Diphenylethanedione (Benzil)

The precursor, benzil, can be synthesized from benzoin via oxidation.

Reaction: Oxidation of Benzoin to Benzil

Materials:

-

Benzoin (1.0 g)

-

Concentrated Nitric Acid (HNO₃) (3.0 mL)

-

95% Ethanol

-

Deionized Water

Procedure:

-

Place 1.0 g of benzoin in a 50-mL beaker.

-

In a fume hood, carefully and slowly add 3.0 mL of concentrated nitric acid dropwise to the benzoin.

-

Heat the mixture in a boiling water bath for approximately 20 minutes. Brown, toxic fumes of nitrogen oxides will be evolved.

-

After heating, add 30 mL of cold (10 °C) deionized water to the reaction mixture.

-

Cool the beaker in an ice-water bath to induce crystallization of the crude benzil, which typically appears as a yellow solid.

-

Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.

-

Recrystallize the crude benzil from 95% ethanol to yield the purified product.[4]

Synthesis of this compound (Mixture of Isomers)

The monoxime is prepared by the condensation of benzil with hydroxylamine.

Reaction: Benzil + Hydroxylamine → this compound + H₂O

Materials:

-

1,2-Diphenylethanedione (Benzil)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Sodium Hydroxide (NaOH) or other suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolve benzil in ethanol in a round-bottom flask.

-

Prepare an aqueous solution of hydroxylamine hydrochloride and a stoichiometric amount of sodium hydroxide to liberate the free hydroxylamine.

-

Add the hydroxylamine solution to the ethanolic solution of benzil.

-

The reaction mixture is typically heated under reflux for a specified period (e.g., 1-2 hours) to facilitate the condensation reaction.

-

After the reaction is complete, the mixture is cooled, and the product is often precipitated by the addition of water.

-

The resulting solid, which is a mixture of E and Z isomers, is collected by filtration.

Separation of the E and Z Isomers

The separation of the geometric isomers is achieved through fractional crystallization, exploiting their different solubilities.

Procedure for Isolating the E-Isomer (α-form):

-

Take the crude mixture of isomers obtained from the synthesis step.

-

Perform a primary recrystallization from an ethanol-water mixture (e.g., 3:2 v/v).[5]

-

Collect the crystals and perform a second recrystallization from benzene. This step is reported to yield the pure E-isomer (m.p. 140 °C).[1][3]

Procedure for Isolating the Z-Isomer (β-form):

-

The mother liquor from the initial crystallization of the E-isomer is enriched with the Z-isomer.

-

Careful concentration of the mother liquor followed by cooling can induce the crystallization of the Z-isomer.

-

The Z-isomer is reported to be more soluble and may crystallize with solvent molecules (e.g., benzene), resulting in a lower melting point (m.p. 112 °C for the pure form).[1]

Visualized Workflows and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes and concepts related to the E/Z isomerism of this compound.

Figure 1: Synthesis and Separation Workflow for this compound Isomers.

Figure 2: E/Z Isomerism in this compound.

Figure 3: Characterization Workflow for Isomer Configuration Determination.

Conclusion

The E/Z isomerism of this compound presents a classic yet important case study in stereochemistry. The distinct properties of the E and Z isomers, substantiated by crystallographic, spectroscopic, and physicochemical data, underscore the impact of geometric configuration on molecular characteristics. The provided experimental protocols offer a framework for the synthesis and separation of these isomers, which are valuable intermediates in organic synthesis. Further research to fully elucidate the ¹H and ¹³C NMR characteristics of the individual isomers would provide a more complete spectroscopic profile and enhance the analytical tools available for their study.

References

A Technical Guide to the Synthesis of Heterocyclic Compounds from 1,2-Diphenylethanedione Monoxime

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic utility of 1,2-diphenylethanedione monoxime, also known as benzil monoxime, as a versatile precursor for the synthesis of a variety of nitrogen- and oxygen-containing heterocyclic compounds. This document provides detailed experimental protocols, quantitative data, and mechanistic insights into the formation of key heterocyclic scaffolds, including imidazoles, quinoxalines, and oxadiazoles.

Introduction

This compound, an α-oximino ketone, is a valuable and readily accessible starting material in organic synthesis. Its bifunctional nature, possessing both a carbonyl and an oxime group, allows for a diverse range of cyclization reactions to form various heterocyclic systems. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide will delve into the specific reaction pathways and methodologies for leveraging this unique substrate to construct valuable heterocyclic structures.

Synthesis of Imidazoles

The most common application of α-dicarbonyl compounds and their derivatives is in the synthesis of imidazoles. While the direct reaction of 1,2-diphenylethanedione (benzil) with an aldehyde and ammonium acetate is a well-established method for producing 2,4,5-trisubstituted imidazoles, the use of this compound offers an alternative route. The condensation of α-hydroxyimino ketones with aldehydes and ammonia can also yield imidazole derivatives.

Synthesis of 2,4,5-Triphenyl-1H-imidazole

A prevalent method for the synthesis of 2,4,5-triphenyl-1H-imidazole involves the reaction of benzil, benzaldehyde, and ammonium acetate.[1][2][3][4][5][6] While not directly starting from the monoxime, this foundational reaction provides context for the reactivity of the 1,2-dicarbonyl scaffold.

-

In a round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (5 mmol).

-

Add a catalytic amount of sulfuric acid immobilized on silica gel (H2SO4·SiO2) (0.1 g).[1]

-

Heat the mixture with stirring at 110 °C for 1 hour.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the resulting mixture with water and separate the solid product by filtration.

-

Recrystallize the crude product from 96% ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

Table 1: Reaction Conditions for the Synthesis of 2,4,5-Triphenyl-1H-imidazole

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzil | Benzaldehyde | NH4OAc | H2SO4·SiO2 | None | 110 | 1 | High | [1] |

| Benzoin | Benzaldehyde | Ammonia | None | Reflux | 4 | - | - | [2] |

Logical Workflow for Imidazole Synthesis

The synthesis of 2,4,5-triphenylimidazole from benzil, benzaldehyde, and ammonium acetate follows a well-established multicomponent reaction pathway.

Caption: General workflow for the synthesis of 2,4,5-triphenylimidazole.

Synthesis of Quinoxalines

Quinoxaline derivatives are another important class of heterocyclic compounds that can be synthesized from 1,2-dicarbonyl compounds. The classical method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] While direct experimental data for this compound is scarce, the reactivity of the carbonyl group suggests its potential in this transformation, likely followed by elimination of the oxime moiety. Furthermore, α-hydroxy ketones, which are structurally related to α-oximino ketones, are known to react with o-phenylenediamines to form quinoxalines.[8]

General Synthesis of Quinoxalines from 1,2-Dicarbonyls

The reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is a robust method for quinoxaline synthesis.[7]

-

Combine equimolar amounts of the o-phenylenediamine and the 1,2-dicarbonyl compound in glacial acetic acid.

-

Reflux the mixture for 2-3 hours.

-

Allow the reaction mixture to cool and then pour it into cold water with vigorous stirring.

-

Collect the precipitate that forms. The product can be further induced to precipitate by the addition of 20% aqueous NaOH.

-

Recrystallize the product from ethanol.

Synthesis of Quinoxaline-N-Oxides

A related and important class of compounds are quinoxaline 1,4-di-N-oxides, which can be synthesized from benzofurazan N-oxide derivatives and compounds with two α-hydrogens, such as β-diketone esters, in what is known as the Beirut reaction.[1] This highlights a different synthetic strategy for accessing oxidized quinoxaline systems.

-

To a solution of 5-methoxy benzofuroxan N-oxide (1.5 mmol) in an appropriate solvent, add dimethyl malonate (1.6 mmol).

-

The reaction is carried out for 2 hours.

-

The product is isolated as brown crystals.

Table 2: Synthesis of Quinoxaline Derivatives

| Reactants | Product | Catalyst/Solvent | Temp. | Time | Yield (%) | Reference |

| o-Phenylenediamine, 1,2-Diketone | Quinoxaline derivative | Acetic Acid | Reflux | 2-3 h | - | [9] |

| 5-Methoxy benzofuroxan N-oxide, Dimethyl malonate | 2-Carbomethoxy-3-hydroxy-6-methoxylquinoxaline-di-N-oxide | - | - | 2 h | 81.2 | [1] |

Reaction Pathway for Quinoxaline Synthesis

The formation of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is a straightforward condensation reaction.

Caption: General pathway for the synthesis of 2,3-diphenylquinoxaline.

Synthesis of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles can be synthesized through the cyclization of amidoxime derivatives with acylating agents.[10] This suggests a potential synthetic route from this compound if it can be converted into a suitable amidoxime precursor. The most common method involves the reaction of an amidoxime with an acyl chloride.[10]

General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles

The synthesis of 3,5-diaryl-1,2,4-oxadiazoles is typically achieved by reacting an amidoxime with an acyl chloride.[10]

-

Prepare an O-acylamidoxime intermediate by reacting an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid in a suitable solvent.

-

Isolate the O-acylamidoxime intermediate.

-

Perform the cyclocondensation of the O-acylamidoxime to the 1,2,4-oxadiazole in the presence of a base such as tetrabutylammonium fluoride (TBAF) in THF at room temperature. The reaction time can vary from 1 to 16 hours.

Table 3: Synthesis of 1,2,4-Oxadiazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Amidoxime | Acyl Chloride | Two-stage: O-acylation followed by base-catalyzed cyclization | 3,5-Disubstituted-1,2,4-oxadiazole | Varies | [11] |

| Amidoxime | Aldehyde | NaOH/DMSO, air | 3,5-Disubstituted-1,2,4-oxadiazole | Varies | [11] |

Signaling Pathway for 1,2,4-Oxadiazole Synthesis

The formation of a 1,2,4-oxadiazole from an amidoxime and an acyl chloride proceeds through an O-acylated intermediate followed by cyclization.

Caption: Pathway for the synthesis of 1,2,4-oxadiazoles from amidoximes.

Other Potential Transformations

The unique structure of this compound opens up possibilities for other heterocyclic syntheses and rearrangements.

Beckmann Rearrangement

Oximes are known to undergo the Beckmann rearrangement in the presence of acid to form amides.[12][13][14][15][16] In the case of this compound, this could lead to the formation of N-phenyl-2-oxo-2-phenylacetamide or 2-oxo-N,2-diphenylacetamide, depending on which phenyl group migrates. This rearrangement can be a competing pathway or a deliberate transformation to access amide-based structures. The reaction is typically catalyzed by acids like sulfuric acid, polyphosphoric acid, or promoted by reagents such as tosyl chloride or phosphorus pentachloride.[12]

Synthesis of Oxazoles

Substituted oxazoles can be synthesized from α-acylamino ketones via the Robinson-Gabriel cyclocondensation.[17] This suggests that if this compound is first converted to an α-acylamino ketone, subsequent cyclization could yield an oxazole. Additionally, direct methods for oxazole synthesis from ketones and nitriles using hypervalent iodine reagents have been developed.[17]

Conclusion

This compound is a promising and versatile starting material for the synthesis of a range of biologically relevant heterocyclic compounds. Its dual functionality allows for the construction of imidazoles, quinoxalines, and potentially oxadiazoles and oxazoles through various synthetic strategies. This guide has provided an overview of these transformations, including detailed experimental protocols for related and foundational reactions, quantitative data where available, and mechanistic diagrams to illustrate the reaction pathways. Further research into the direct application of this compound in these and other heterocyclic syntheses will undoubtedly expand its utility in the fields of organic and medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. sctunisie.org [sctunisie.org]

- 5. scispace.com [scispace.com]

- 6. ijcrt.org [ijcrt.org]

- 7. soc.chim.it [soc.chim.it]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. scielo.br [scielo.br]

- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Beckmann Rearrangement [organic-chemistry.org]

- 15. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

1,2-Diphenylethanedione Monoxime: A Versatile Precursor in the Synthesis of Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2-Diphenylethanedione monoxime, also known as α-benzil monoxime, is a versatile organic compound that serves as a pivotal precursor in the synthesis of a wide array of nitrogen-containing heterocycles. Its unique bifunctional nature, possessing both a ketone and an oxime moiety, allows for a diverse range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in the formation of various heterocyclic systems, including detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the condensation of 1,2-diphenylethanedione (benzil) with hydroxylamine hydrochloride.[1] The reaction proceeds via a nucleophilic addition of hydroxylamine to one of the carbonyl groups of benzil, followed by dehydration to yield the monoxime.

Experimental Protocol: Synthesis of α-Benzilmonoxime [1]

In a 250 mL round-bottom flask, 21.0 g (0.1 mol) of benzil and 7.0 g (0.1 mol) of hydroxylamine hydrochloride are dissolved in 150 mL of 95% ethanol. The mixture is heated to boiling, and then a solution of 10 g of sodium hydroxide in 20 mL of water is added slowly with shaking. The solution is boiled for an additional 10 minutes, after which it is diluted with 500 mL of cold water and acidified with hydrochloric acid. The precipitated α-benzilmonoxime is collected by filtration, washed with cold water, and dried. The crude product is then recrystallized from ethanol.

| Reactants | Molar Ratio | Solvent | Reaction Time | Yield | Melting Point |

| Benzil, Hydroxylamine HCl, NaOH | 1 : 1 : 2.5 | Ethanol/Water | 10 min (boiling) | ~90% | 137-138 °C |

Diagram: Synthesis of this compound

Caption: Synthesis of this compound from Benzil.

Applications in Heterocyclic Synthesis

The presence of both a carbonyl and an oxime functional group in this compound provides multiple reactive sites for cyclization and condensation reactions, leading to the formation of a variety of heterocyclic scaffolds.

Synthesis of Imidazoles

While the direct use of the monoxime for imidazole synthesis is less common than the use of the parent dicarbonyl (benzil), the general principle involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. This is known as the Radziszewski synthesis.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (from Benzil) [2]

In a round-bottom flask, 1 mole of benzaldehyde, 1 mole of benzil, and 5 moles of ammonium acetate are mixed with 0.1 g of silica-supported sulfuric acid (H₂SO₄·SiO₂) as a catalyst. The mixture is stirred for 1 hour at 110 °C. After the reaction is complete, the mixture is cooled to room temperature, washed with water, and the crude product is separated by filtration. The final product is recrystallized from 96% ethanol and dried under vacuum at 60 °C for 24 hours.

| Reactants | Catalyst | Temperature | Reaction Time |

| Benzaldehyde, Benzil, Ammonium Acetate | H₂SO₄·SiO₂ | 110 °C | 1 hour |

Diagram: General Synthesis of Trisubstituted Imidazoles

Caption: Radziszewski synthesis of trisubstituted imidazoles.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While benzil is the direct precursor, the monoxime can be envisioned to participate in similar reactions, potentially leading to quinoxaline-N-oxides under specific conditions.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline (from Benzil) [3][4]

To a mixture of an o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol) in a suitable solvent like ethanol or toluene (8 mL), a catalytic amount of an acid or a solid-supported catalyst is added.[3][4] The mixture is stirred at room temperature or heated, and the progress of the reaction is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by recrystallization from ethanol.

| Reactants | Solvent | Catalyst | Temperature | Yield |

| o-Phenylenediamine, Benzil | Toluene | AlCuMoVP | 25 °C | 92%[4] |

| o-Phenylenediamine, Benzil | Ethanol | TiO₂-Pr-SO₃H | Room Temp. | 95%[3] |

Diagram: Synthesis of Quinoxalines

Caption: General route for the synthesis of quinoxalines.

Synthesis of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles can be synthesized from amidoximes and acylating agents. This compound, upon conversion to its corresponding amidoxime, could serve as a precursor to 3-benzoyl-3-phenyl-1,2,4-oxadiazole derivatives. A more direct, albeit less common, conceptual pathway involves the reaction of the monoxime with a nitrile oxide. A general synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of O-acyl amidoximes.[5]

Experimental Protocol: General Synthesis of 3,5-Diaryl-1,2,4-oxadiazoles [5]

A substituted benzamidoxime is reacted with a substituted benzoyl chloride in the presence of a base such as pyridine or triethylamine in a suitable solvent like dichloromethane at room temperature. The intermediate O-acylbenzamidoxime is then cyclized, often with heating or by using a dehydrating agent, to afford the 3,5-diaryl-1,2,4-oxadiazole.

| Reactants | Base | Solvent | Reaction Type |

| Benzamidoxime, Benzoyl Chloride | Pyridine/Triethylamine | Dichloromethane | Acylation followed by Cyclization |

Diagram: Synthesis of 1,2,4-Oxadiazoles

Caption: General pathway for 1,2,4-oxadiazole synthesis.

Beckmann Rearrangement

The Beckmann rearrangement of ketoximes to amides is a fundamental transformation in organic synthesis. The rearrangement of α-benzil monoxime, however, is reported to undergo a "second-order" Beckmann rearrangement, particularly in the presence of reagents like benzenesulfonyl chloride in pyridine. This leads to cleavage of the C-C bond, yielding benzoic acid and benzonitrile.[6][7]

Conceptual Pathway: Second-Order Beckmann Rearrangement

The reaction is initiated by the formation of a sulfonate ester of the oxime, which then undergoes rearrangement. Instead of a simple migration of one of the phenyl groups to the nitrogen, the reaction proceeds through a fragmentation pathway.

Diagram: Second-Order Beckmann Rearrangement of α-Benzil Monoxime

Caption: Fragmentation pathway in the Beckmann rearrangement.

Synthesis of α-Benzilmonoximehydrazone

The ketone functionality of this compound can readily undergo condensation with hydrazine derivatives to form hydrazones. These products can serve as precursors for further cyclization reactions.

Experimental Protocol: Synthesis of α-Benzilmonoximehydrazone [8]

An alcoholic solution of α-benzilmonoxime is reacted with an 80% aqueous solution of hydrazine hydrate. The resulting α-benzilmonoximehydrazone is obtained with a yield of approximately 77% and has a melting point of 172 °C.[8]

| Reactants | Solvent | Yield | Melting Point |

| α-Benzilmonoxime, Hydrazine Hydrate | Ethanol/Water | ~77% | 172 °C[8] |

Diagram: Synthesis of α-Benzilmonoximehydrazone

Caption: Formation of α-Benzilmonoximehydrazone.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of heterocyclic compounds. Its unique structural features allow for a range of synthetic transformations, including condensations to form imidazoles and quinoxalines (from the parent dicarbonyl), cyclizations to yield oxadiazoles, and fragmentation via the Beckmann rearrangement. The derivatization of its ketone functionality, as demonstrated by the synthesis of α-benzilmonoximehydrazone, further expands its utility as a building block in organic synthesis. The methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this precursor in the quest for novel bioactive molecules and functional materials. Further investigation into the direct and selective functionalization of the oxime group in concert with the adjacent ketone will undoubtedly unveil new and efficient synthetic pathways to complex heterocyclic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. aakash.ac.in [aakash.ac.in]

- 4. Osazone - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

- 8. US4128579A - Process for the manufacture of α,β-unsaturated cycloaliphatic ketoximes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Spectral Properties of α-Benzil Monoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Benzil monoxime, a derivative of benzil, is a compound of significant interest in organic synthesis and analytical chemistry. Its utility as a reagent and intermediate necessitates a thorough understanding of its physicochemical and spectral characteristics. This technical guide provides a comprehensive overview of the physical and spectral properties of α-benzil monoxime, including detailed experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physical Properties

α-Benzil monoxime is a white, leaf-shaped crystalline solid with a metallic gloss. It is readily soluble in various organic solvents such as alcohol, ether, chloroform, and acetic acid, but only slightly soluble in water, benzene, or crude oil. The compound decomposes at temperatures around 200°C.

Table 1: Physical and Chemical Properties of α-Benzil Monoxime

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₂ | [1] |

| Molecular Weight | 225.24 g/mol | [1][2] |

| Appearance | White leaf-shaped crystals with a metallic gloss | [No specific citation found] |

| Melting Point | 137-138 °C | [No specific citation found] |

| Solubility | Easily soluble in alcohol, ether, chloroform, and acetic acid. Slightly soluble in water, benzene, or crude oil. | [No specific citation found] |

| Decomposition Temperature | 200 °C | [No specific citation found] |

| CAS Number | 14090-77-8 | [1] |

Spectral Properties

The spectral properties of α-benzil monoxime are crucial for its identification and structural elucidation. The following sections detail its characteristics in various spectroscopic techniques.

Table 2: Summary of Spectral Data for α-Benzil Monoxime

| Spectroscopic Technique | Key Observations | Reference |

| UV-Vis Spectroscopy (in Ethanol) | λmax: 305 nm | [No specific citation found] |

| Infrared (IR) Spectroscopy (Solid) | Major peaks corresponding to O-H, C=O, C=N, and aromatic C-H stretches. | [1] |

| ¹H NMR Spectroscopy | Data not available in the searched literature. | |

| ¹³C NMR Spectroscopy | Data not available in the searched literature. | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 225. Key fragments at m/z 105, 77. | [3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

In an ethanolic solution, α-benzil monoxime exhibits a maximum absorption (λmax) at 305 nm. This absorption is attributed to the electronic transitions within the conjugated system of the molecule, involving the phenyl rings, the carbonyl group, and the oxime functionality.

Infrared (IR) Spectroscopy

The infrared spectrum of solid α-benzil monoxime displays characteristic absorption bands that correspond to its functional groups. The spectrum is dominated by a broad O-H stretching band, a sharp C=O stretching band, a C=N stretching band of the oxime, and several bands corresponding to the aromatic C-H and C=C bonds of the phenyl rings.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectral data for α-benzil monoxime were not available in the reviewed literature. However, based on its structure, the ¹H NMR spectrum is expected to show a singlet for the hydroxyl proton of the oxime group and a series of multiplets in the aromatic region corresponding to the protons of the two phenyl rings. The ¹³C NMR spectrum would be expected to show signals for the carbonyl carbon, the oxime carbon, and the carbons of the two distinct phenyl rings.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of α-benzil monoxime shows a molecular ion peak (M⁺) at an m/z of 225, corresponding to its molecular weight.[3] The fragmentation pattern is characterized by the alpha-cleavage, a common fragmentation pathway for ketones and oximes. The major fragment ions observed are at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺).

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of α-benzil monoxime.

Synthesis of α-Benzil Monoxime

α-Benzil monoxime can be synthesized from the reaction of benzil with hydroxylamine hydrochloride in an ethanolic solution in the presence of a base.

Materials:

-

Benzil

-

Hydroxylamine hydrochloride

-

Ethanol

-

Sodium hydroxide

-

Glacial acetic acid

-

Water

-

Beakers, magnetic stirrer, filtration apparatus

Procedure:

-

In a beaker, create a thin paste by adding a small amount of ethanol to 21 g (0.1 M) of benzil.

-

Prepare a concentrated aqueous solution of 6.9 g (0.1 M) of hydroxylamine hydrochloride.

-

Add the hydroxylamine hydrochloride solution to the benzil paste and stir.

-

Slowly add a concentrated aqueous solution of sodium hydroxide to the mixture while keeping the temperature below 10°C. Continue this for 90 minutes, ensuring the temperature does not rise.

-

After 90 minutes, dilute the reaction mixture with water.

-

Filter the solution to remove any unreacted benzil.

-

Acidify the filtrate with glacial acetic acid and let it stand for 30 minutes to allow for the precipitation of α-benzil monoxime.

-

Filter the precipitate and recrystallize from ethanol to obtain pure α-benzil monoxime. The expected yield is approximately 82%, with a melting point of 137°C. [No specific citation found]

UV-Visible Spectroscopic Analysis

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a dilute solution of α-benzil monoxime in ethanol.

-

Use a quartz cuvette to hold the sample solution.

-

Record the UV-Vis spectrum over a wavelength range of 200-400 nm, using ethanol as the blank.

-

Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

Instrumentation:

-

FTIR Spectrometer with a suitable sample holder (e.g., ATR or KBr press)

Procedure for Solid Sample (KBr Pellet):

-

Grind a small amount of α-benzil monoxime with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Instrumentation:

-

NMR Spectrometer

Procedure:

-

Dissolve an appropriate amount of α-benzil monoxime in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mass Spectrometric Analysis

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

-

Introduce a small amount of the α-benzil monoxime sample into the mass spectrometer.

-

Acquire the mass spectrum under EI conditions.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of α-benzil monoxime and the relationship between its structure and spectral properties.

Caption: Experimental workflow for the synthesis and characterization of α-benzil monoxime.

Caption: Relationship between the structure of α-benzil monoxime and its spectral properties.

Conclusion

This technical guide has provided a detailed overview of the physical and spectral properties of α-benzil monoxime, a compound with important applications in chemical synthesis and analysis. The tabulated data, along with the detailed experimental protocols, offer a practical resource for scientists and researchers. While comprehensive data for UV-Vis, IR, and Mass Spectrometry are presented, the absence of detailed experimental NMR data in the current literature highlights an area for future investigation. The provided visualizations aim to facilitate a clearer understanding of the experimental workflow and the structure-property relationships of this versatile molecule.

References

The Genesis of a Functional Group: A Technical History of Oxime Derivatives

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of organic chemistry, the oxime functional group (>C=N-OH) stands as a cornerstone of synthesis, analysis, and pharmacology. First described in the late 19th century, these nitrogenous compounds, formed from the condensation of aldehydes or ketones with hydroxylamine, have proven to be remarkably versatile. Their discovery not only introduced a new class of molecules but also provided a critical platform for the development of fundamental concepts in stereochemistry. This technical guide delves into the discovery and history of oxime derivatives, presenting key experimental data, foundational protocols, and the logical progression of scientific understanding that cemented their place in modern chemistry.

The Initial Discovery: Viktor Meyer and the "Nitrogenous Derivatives of Acetone"

The journey of oximes begins with the German chemist Viktor Meyer . In 1882, Meyer and his student, Alois Janny, were investigating the reactions of carbonyl compounds.[1] Their work, detailed in the paper "Ueber stickstoffhaltige Acetonderivate" (On nitrogenous derivatives of acetone) published in Berichte der deutschen chemischen Gesellschaft, described the reaction between aldehydes or ketones and hydroxylamine.[2][3] This reaction yielded crystalline products which they named "oximes," a portmanteau of "oxygen" and "imine."[2]

This discovery was significant for two primary reasons. First, it provided a simple and reliable method for converting liquid aldehydes and ketones into solid derivatives with sharp, characteristic melting points, which became an invaluable tool for the identification and purification of carbonyl compounds.[1] Second, it opened a new frontier in the study of nitrogen-containing organic compounds.

A New Dimension in Isomerism: The Hantzsch-Werner Theory

Shortly after their discovery, it became apparent that oximes exhibited a peculiar form of isomerism. For example, a single unsymmetrical ketone could often form two different oxime products. This phenomenon could not be explained by the existing theories of structural isomerism. The puzzle was solved in 1890 by Arthur Hantzsch and his student Alfred Werner , who would later win the Nobel Prize for his work on coordination chemistry.

They postulated that the isomerism arose from the spatial arrangement of the groups around the carbon-nitrogen double bond, a concept now known as geometric isomerism (E/Z isomerism). The Hantzsch-Werner theory proposed that the three valences of the nitrogen atom were directed towards the corners of a tetrahedron, allowing for different spatial orientations of the hydroxyl group relative to the substituents on the carbon atom. This was a groundbreaking extension of van't Hoff's and Le Bel's concepts of stereochemistry from the carbon atom to the nitrogen atom.

Below is a diagram illustrating the historical and conceptual relationships between these key figures.

Experimental Protocols and Data

The classical synthesis of oximes remains a staple in organic chemistry laboratories. The preparation of benzophenone oxime is a representative example, known for its high yield and crystalline product.

Detailed Experimental Protocol: Synthesis of Benzophenone Oxime

This protocol is adapted from established and verified methods that reflect the classical approach.

-

Reagent Preparation: In a 2-liter round-bottomed flask, prepare a mixture of benzophenone (100 g, 0.55 mol), hydroxylamine hydrochloride (60 g, 0.86 mol), 95% ethyl alcohol (200 mL), and water (40 mL).

-

Basification: To this mixture, add powdered sodium hydroxide (110 g, 2.75 mol) in portions while shaking. The reaction can be exothermic; cool the flask with tap water if it becomes too vigorous.

-

Reflux: Once all the sodium hydroxide has been added, attach a reflux condenser to the flask, bring the mixture to a boil, and allow it to reflux for five minutes.

-

Precipitation: After the reflux, cool the flask. Pour the contents into a beaker containing a solution of concentrated hydrochloric acid (300 mL) in 2 liters of water. A precipitate will form.

-

Isolation and Purification: Filter the precipitate using suction filtration. Wash the solid product thoroughly with water and allow it to dry.

-

Characterization: The crude product is typically of high purity. For further purification, it can be recrystallized from methyl alcohol.

Quantitative Data Presentation

The synthesis of oximes is generally efficient, with many modern and classical methods providing high yields.

| Oxime Product | Carbonyl Precursor | Synthetic Method | Reported Yield (%) | Melting Point (°C) | Reference |

| Benzophenone Oxime | Benzophenone | Classical (NaOH, EtOH/H₂O) | 98–99% | 141–142 | Organic Syntheses |

| Various Aldoximes | Various Aldehydes | NH₂OH·HCl / Oxalic Acid (CH₃CN) | 90–95% | Varies | Oriental J. Chem. |

| Various Ketoximes | Various Ketones | NH₂OH·HCl / Oxalic Acid (CH₃CN) | 90–95% | Varies | Oriental J. Chem. |

| Various Oximes | Various Amines | Oxidation with m-CPBA | >90% | Varies | J. Org. Chem. |

The general workflow for this classical synthesis can be visualized as follows.

Modern Applications: Oximes in Drug Development

The utility of the oxime functional group extends far beyond classical chemical analysis. In medicinal chemistry and drug development, oximes are crucial pharmacophores. One of their most vital roles is as reactivators of acetylcholinesterase (AChE) , the enzyme responsible for breaking down the neurotransmitter acetylcholine.

Organophosphate nerve agents and pesticides exert their toxicity by irreversibly binding to and inhibiting AChE. This leads to a buildup of acetylcholine, causing a cholinergic crisis characterized by seizures, respiratory failure, and death. Oxime-containing drugs, such as Pralidoxime (2-PAM) , serve as potent antidotes.

The mechanism involves the oxime acting as a nucleophile. It attacks the phosphorus atom of the organophosphate, which is covalently bonded to the serine residue in the active site of AChE. This process cleaves the organophosphate from the enzyme, forming a stable phosphorylated oxime and regenerating the functional enzyme. This reactivation allows the normal hydrolysis of acetylcholine to resume, reversing the effects of the poison.

The signaling pathway for this critical biochemical intervention is detailed below.

Conclusion

From their initial synthesis in 1882 to their role in modern medicine, oxime derivatives have had a profound impact on chemistry. The work of Viktor Meyer provided the entry point, while the conceptual leap by Hantzsch and Werner on stereoisomerism deepened our fundamental understanding of chemical structure. Today, the principles established over a century ago continue to inform the synthesis of new materials, the analysis of complex mixtures, and the design of life-saving therapeutics. This enduring legacy highlights the power of foundational research and the remarkable versatility of the oxime functional group.

References

Reactivity of the oxime group in α-benzil monoxime

An In-Depth Technical Guide on the Reactivity of the Oxime Group in α-Benzil Monoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Benzil monoxime is an organic compound featuring a dione monoxime functional group. As a derivative of benzil, it possesses a unique chemical architecture that has garnered interest in various fields, including coordination chemistry and organic synthesis. The reactivity of α-benzil monoxime is largely dictated by the oxime group (-C=N-OH), which can participate in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core reactivity of this oxime group, detailing key reactions, experimental protocols, and quantitative data for professionals in research and drug development.

The molecule exists as two configurational stereoisomers, (E) and (Z), often referred to as α- and β-benzil monoxime. The α-isomer is typically the (E)-form. These isomers can exhibit different physical properties and reactivity. α-Benzil monoxime is a white, crystalline solid soluble in various organic solvents like alcohol, ether, and chloroform, but only slightly soluble in water.[1] It serves as a valuable intermediate in organic synthesis and as a reagent for detecting cobalt.[1]

Core Reactivity of the Oxime Group

The chemical behavior of the oxime group in α-benzil monoxime is multifaceted, enabling its participation in rearrangements, condensation reactions, and complex formation with metal ions.

Beckmann Rearrangement and Fragmentation

The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts an oxime into an amide or a lactam.[2] In α-benzil monoxime, this reaction can be complex, often competing with a fragmentation pathway, especially under strong acid conditions or with certain reagents.

When treated with reagents like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄), α-benzil monoxime adducts are formed which are thermally unstable.[3][4] Upon heating, these adducts undergo a Beckmann fragmentation rather than a simple rearrangement, yielding phenyl cyanide as a major product.[4] This occurs because the group α to the oxime is a quaternary carbon center, which can stabilize the formation of a carbocation, making fragmentation a favorable pathway.[2] Studies using polyphosphoric acid have also reported "abnormal" Beckmann rearrangements for benzil monoxime.[5]

The general mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The subsequent migration of the group anti-periplanar to the leaving group to the nitrogen atom leads to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the amide. In the case of fragmentation, this intermediate breaks down into a nitrile and a carbocation.

Caption: Generalized pathways for the Beckmann rearrangement and fragmentation of α-benzil monoxime.

Condensation Reactions for Derivative Synthesis

The oxime group can undergo condensation reactions with various nucleophiles. A notable example is its reaction with thiocarbohydrazide to synthesize α-benzil monoxime thiocarbohydrazide (BMOTC) and its derivatives.[6][7] These derivatives have shown potential as antimicrobial and anticancer agents.[7] The synthesis involves the reaction of the carbonyl group of α-benzil monoxime with the amino group of thiocarbohydrazide. By optimizing reaction conditions, such as solvent and temperature, the yield of these reactions can be significantly improved from as low as 25% to over 90%.[6]

Caption: Experimental workflow for the synthesis of α-benzil monoxime thiocarbohydrazide.

Coordination Chemistry

α-Benzil monoxime can act as a ligand in coordination chemistry. It typically behaves as a monoanionic bidentate ligand, coordinating with metal ions through the nitrogen of the oxime group and the oxygen of the carbonyl group after deprotonation of the oxime's hydroxyl group. It has been used to synthesize complexes with various transition metals, including cobalt(III), nickel(II), and copper(II).[8]

-

Cobalt(III) Complex : Forms a fac-octahedral [Co(BMO)₃] complex.[8]

-

Nickel(II) and Copper(II) Complexes : Tend to form planar geometries.[8]

The ability to form stable metal complexes makes α-benzil monoxime and its derivatives interesting for applications in catalysis, materials science, and as potential therapeutic agents.

Quantitative Data

The following tables summarize key quantitative data related to α-benzil monoxime and its reactions.

Table 1: Physical and Spectroscopic Properties of α-Benzil Monoxime

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₂ | [9][10] |

| Molar Mass | 225.24 g/mol | [9][10] |

| Melting Point | 137–138 °C | [1] |

| Appearance | White leaf-shaped crystals | [1] |

| Solubility | Soluble in alcohol, ether, chloroform; slightly soluble in water | [1] |

| IR Bands (Oxime) | ~3600 cm⁻¹ (O-H), ~1665 cm⁻¹ (C=N), ~945 cm⁻¹ (N-O) | [11] |

Table 2: Reaction Yields for α-Benzil Monoxime Thiocarbohydrazide Synthesis

| Method/Solvent System | Temperature | Yield | Reference |

| Condensation Reaction (Literature) | Reflux | 25% | [6] |

| Water:Methanol (50:50 v/v) | 60 °C | 73% | [6] |

| Methanol | 60 °C | 84% | [6] |

| Ethanolic Solution (50:50 v/v) | Room Temp. | 93% | [6] |

Experimental Protocols

Synthesis of α-Benzil Monoxime

This procedure is adapted from literature methods for the synthesis of benzilmonoxime.[7]

-

Dissolution : Dissolve benzil in a suitable solvent such as ethanol.

-

Addition of Hydroxylamine : Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to the benzil solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction : Stir the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolation : Precipitate the product by adding water to the reaction mixture.

-

Purification : Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure α-benzil monoxime.

High-Yield Synthesis of α-Benzil Monoxime Thiocarbohydrazide

This "green chemistry" protocol maximizes yield and minimizes waste.[6]

-

Reactant Preparation : In a 500 mL two-neck round-bottom flask, add 0.10 moles of α-benzil monoxime and 100 mL of ethanol. Stir the mixture at 60 °C.

-

Catalyst Addition : Add 3 mL of concentrated HCl to the flask.

-

Nucleophile Addition : Prepare a solution of 0.11 moles of thiocarbohydrazide in 150 mL of water. Add this solution dropwise to the flask over 45 minutes.

-

Reflux : Reflux the reaction mixture at 90 °C for 24 hours.

-

Solvent Recovery : Recover the ethanol from the reaction mixture via distillation.

-

Product Isolation : Allow the solution to cool to room temperature. The resulting precipitate, α-benzil monoxime thiocarbohydrazide, is separated by filtration. The reported yield is 93%.[6]

Beckmann Fragmentation with Titanium Tetrachloride

This protocol describes the formation of an adduct that subsequently undergoes fragmentation.[4]

-

Adduct Formation : In a dry, inert atmosphere, dissolve α-benzil monoxime (2 mmol) in chloroform. Add titanium tetrachloride (1 mmol) to the solution.

-

Isolation : The adduct, TiCl₄,2(BMOH),0.5CHCl₃, will precipitate from the solution.

-

Fragmentation : The isolated adduct is thermally unstable. Heating the adduct to approximately 120 °C will cause it to decompose.

-

Product Analysis : The decomposition products can be analyzed by standard techniques (e.g., GC-MS, NMR) to identify the formation of phenyl cyanide.

Applications in Drug Development

The versatile reactivity of the oxime group makes α-benzil monoxime a valuable scaffold in drug discovery. Derivatives synthesized from α-benzil monoxime have demonstrated significant biological activity.

-

Antimicrobial and Antifungal Activity : Certain α-benzil monoxime thiocarbohydrazide derivatives exhibit noteworthy growth inhibition against bacteria like Acinetobacter baumannii and Escherichia coli, and the fungus Candida albicans.[7]

-

Anticancer Potential : Several derivatives have shown potent anticancer activity across multiple cancer cell lines, including those for colon, melanoma, and breast cancer.[7] Notably, some compounds exhibited superior potency compared to the established drug sunitinib, while also showing a promising safety profile with low cytotoxicity to normal human cells.[7]

The ability to easily modify the core structure through the reactions described above allows for the creation of diverse chemical libraries for screening and lead optimization in drug development programs.

Caption: Logical workflow from α-benzil monoxime scaffold to lead compounds in drug discovery.

Conclusion

The oxime group in α-benzil monoxime is a highly reactive and versatile functional group. Its participation in the Beckmann rearrangement and fragmentation, condensation reactions, and coordination with metals highlights its synthetic utility. The development of high-yield synthetic routes to its derivatives has paved the way for exploring their biological activities, revealing promising potential in the development of new antimicrobial and anticancer agents. For researchers and drug development professionals, α-benzil monoxime represents a valuable and adaptable platform for creating novel chemical entities with therapeutic potential.

References

- 1. chemical-reagent.com [chemical-reagent.com]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Reactions of oximes with covalent halides. Part II. Formation of α-benzil monoxime and benzamide adducts of tin tetra-bromides and -chlorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. The reactions of oximes with covalent halides. Part I. Dimethylglyoxime, diphenylglyoxime, and the benzil monoximes with titanium tetrachloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijset.in [ijset.in]

- 7. Biological evaluation of newly synthesized α-benzil monoxime thiocarbohydrazide derivatives as an antimicrobial and anticancer agent: In vitro screening and ADMET predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. GSRS [precision.fda.gov]

- 11. byjus.com [byjus.com]

Methodological & Application

Application Note: Spectrophotometric Determination of Palladium with 1,2-Diphenylethanedione Monoxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective spectrophotometric determination of palladium(II) using 1,2-Diphenylethanedione monoxime, also known as α-benzil monoxime. This method is noted for its simplicity, high selectivity, and the stability of the resulting complex, making it suitable for various analytical applications, including the analysis of synthetic alloys and catalyst materials.

Introduction

This compound is a valuable organic reagent that forms a stable, colored complex with palladium(II) ions in an acidic micellar medium. The formation of this green-colored complex allows for the quantitative determination of palladium concentrations using spectrophotometry. The use of a micellar medium, such as Triton X-100, enhances the solubility of the complex and improves the sensitivity of the method. The high acidity of the reaction medium imparts excellent selectivity, minimizing interference from other metal ions.

Quantitative Data Summary

The spectrophotometric method for the determination of palladium(II) with this compound in a Triton X-100 micellar medium exhibits the following quantitative characteristics:

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 441.8 nm and 677.0 nm | [1][2] |

| Beer's Law Range (Zero-Order) | 0.3 - 12.0 µg/mL (at 441.8 nm) | [1][2] |

| 0.7 - 20.0 µg/mL (at 677.0 nm) | [1][2] | |

| Beer's Law Range (First-Derivative) | 0.2 - 24.0 µg/mL | [1][2] |

| Detection Limit | 0.07 µg/mL (at 441.8 nm) | [1][2] |

| 0.10 µg/mL (at 677.0 nm) | [1][2] | |

| Molar Absorptivity | Data not explicitly stated in the provided search results. | |

| Sandell's Sensitivity | Data not explicitly stated in the provided search results. | |

| Optimum Acidity | 0.10 M Perchloric Acid | [1][2] |

| Reagent Concentration | 7.5 x 10⁻⁴ M this compound | [1] |

| Micellar Medium | 1.2% Triton X-100 | [1] |

| Complex Stability | At least 24 hours | [1][2] |

Experimental Protocol

This protocol details the preparation of reagents and the step-by-step procedure for the spectrophotometric determination of palladium.

Reagent Preparation

-

Standard Palladium(II) Solution (1000 µg/mL): Dissolve an appropriate amount of palladium chloride (PdCl₂) in a minimal volume of concentrated hydrochloric acid and dilute with deionized water to the mark in a volumetric flask. Further dilutions should be made daily as required.

-

This compound Solution (5.0 x 10⁻³ M): Dissolve 0.1126 g of this compound in 100 mL of ethanol.[1]

-

Triton X-100 Solution (4.0% w/v): Dissolve 4.0 g of Triton X-100 in 100 mL of deionized water.

-

Perchloric Acid (1.0 M): Carefully dilute the required volume of concentrated perchloric acid with deionized water.

Instrumentation

-

A UV-Visible spectrophotometer with a 1 cm path length quartz cuvette is required for absorbance measurements.

Assay Procedure

-

Into a series of 10 mL volumetric flasks, add increasing aliquots of the standard palladium(II) solution to cover the desired concentration range.

-

To each flask, add 3.0 mL of 4.0% Triton X-100 solution and 1.0 mL of 1.0 M perchloric acid.

-

Add 1.5 mL of the 5.0 x 10⁻³ M this compound solution to each flask.

-

Bring the solution to the final volume of 10 mL with deionized water and mix thoroughly.

-

Allow the solutions to stand at room temperature for a few minutes to ensure complete complex formation.

-

Measure the absorbance of the green-colored complex at 441.8 nm or 677.0 nm against a reagent blank prepared in the same manner but without the palladium(II) solution.

Calibration Curve

-

Plot a graph of absorbance versus the concentration of palladium(II) (in µg/mL).

-

The calibration curve should be linear over the specified concentration range.

-

The concentration of palladium in unknown samples can be determined from this calibration curve.

Diagrams

Caption: Experimental workflow for the spectrophotometric determination of palladium.

Caption: Simplified reaction scheme for complex formation.

References

Application Notes and Protocols for the Use of 1,2-Diphenylethanedione Monoxime in Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylethanedione monoxime, also known as α-benzilmonoxime, is a versatile organic compound that serves as a bidentate N,O-donor ligand.[1] It readily forms stable chelate complexes with a variety of transition metal ions, a property that has been harnessed for their detection and quantification. This document provides detailed application notes and protocols for the use of this compound in the spectrophotometric determination of cobalt(II) and palladium(II) ions. Additionally, it briefly discusses the compound's interaction with other metal ions such as iron, copper, and nickel.

Principle of Detection

The fundamental principle behind the use of this compound in metal ion detection lies in its ability to form colored complexes with specific metal ions in solution. The intensity of the color, which is directly proportional to the concentration of the metal ion, can be measured using a spectrophotometer. This allows for the quantitative determination of the metal ion of interest. The reaction is highly sensitive and can be adapted for different sample matrices, including solvent extraction and micellar media to enhance sensitivity and selectivity.

Application 1: Spectrophotometric Determination of Cobalt(II)

This compound reacts with cobalt(II) to form a stable, yellow-colored chelate. This complex can be extracted into an organic solvent or stabilized in a micellar medium for spectrophotometric analysis. Two primary methods are presented here.

Method A: Extractive Spectrophotometric Determination of Cobalt(II)

This method involves the formation of the Co(II)-α-benzilmonoxime complex in an aqueous solution at a specific pH, followed by its extraction into an organic solvent for spectrophotometric measurement.

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 380 nm | [2] |

| pH Range | 8.8 - 9.3 | [2] |

| Beer's Law Range | 0.08 - 2.2 µg/mL | [2] |

| Molar Absorptivity | 2.55 x 10⁴ L mol⁻¹ cm⁻¹ | [2] |

| Detection Limit | 0.01 µg/mL | [2] |

| Stoichiometry (Co:Ligand) | 1:2 | Inferred from complex formation |

| Solvent for Extraction | Chloroform, Toluene | [2] |

| Stability of Complex | ~24 hours in chloroform | [2] |

Experimental Protocol

-

Reagent Preparation:

-

Standard Cobalt(II) Solution (1000 µg/mL): Dissolve an appropriate amount of a soluble cobalt salt (e.g., CoCl₂·6H₂O) in deionized water to obtain a stock solution.

-

This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable organic solvent (e.g., ethanol).

-

Buffer Solution (pH 9.0): Prepare a buffer solution (e.g., ammonium chloride/ammonia) to maintain the desired pH.

-

-

Calibration Curve Preparation:

-

Pipette aliquots of the standard cobalt(II) solution into a series of separating funnels to cover the concentration range of 0.08 to 2.2 µg/mL.

-

Add a sufficient volume of the buffer solution to each funnel to achieve a pH of 9.0.

-

Add a fixed excess of the this compound solution to each funnel.

-

Add a fixed volume of the extraction solvent (e.g., 10 mL of chloroform) to each funnel.

-

Shake vigorously for 2-3 minutes to ensure complete extraction of the complex.

-

Allow the layers to separate and collect the organic phase.

-

Measure the absorbance of the organic phase at 380 nm against a reagent blank.

-

Plot a graph of absorbance versus concentration to obtain the calibration curve.

-

-

Sample Analysis:

-

Take a known volume of the sample solution containing an unknown amount of cobalt(II) in a separating funnel.

-

Follow the same procedure as for the calibration curve preparation (steps 2b-2f).

-

Measure the absorbance of the sample extract at 380 nm.

-

Determine the concentration of cobalt(II) in the sample from the calibration curve.

-

Experimental Workflow for Extractive Spectrophotometric Determination of Cobalt(II)

Caption: Workflow for the extractive spectrophotometric determination of Co(II).

Method B: Spectrophotometric Determination of Cobalt(II) in a Micellar Medium

This method avoids the use of organic solvents by employing a surfactant to create a micellar medium that solubilizes the Co(II)-α-benzilmonoxime complex, allowing for direct spectrophotometric measurement in an aqueous system.

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 380 nm | [1] |

| pH | 9.0 | [1] |

| Beer's Law Range | 0.05 - 1.50 µg/cm³ | [1] |

| Molar Absorptivity | 3.72 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |

| Surfactant | Sodium Dodecylsulfate (SDS) | [1] |